molecular formula C12H14F3NO2 B1201402 (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid CAS No. 61471-64-5

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid

Cat. No. B1201402
CAS RN: 61471-64-5
M. Wt: 261.24 g/mol
InChI Key: NCUBLDCIXRNHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid contains a total of 38 bonds; 20 non-H bond(s), 7 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .

Scientific Research Applications

Anti-Inflammatory Functions

Glycine: derivatives have been studied for their anti-inflammatory properties. Betaine, a related compound, has shown potential in reducing inflammation in various diseases. This suggests that similar glycine derivatives could be explored for their efficacy in inflammatory conditions .

Metabolic Syndrome Components

Research indicates that glycine and its derivatives can impact metabolic syndrome components, such as diabetes, obesity, hyperlipidemia, and hypertension. Glycine supplementation has been found to improve these conditions, hinting at the therapeutic potential of related compounds in metabolic syndrome .

Obesity and Metabolic Diseases

Glycine plays a role in multiple metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. Alterations in glycine metabolism have been linked to obesity and metabolic diseases, making its derivatives, including the compound , targets for research in these areas .

Drug Synthesis Intermediate

The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to alter the biological activity of molecules. Compounds with this group, like the one mentioned, can serve as intermediates in the synthesis of more complex drugs .

Drug Delivery Systems

Acetic acid derivatives, including those related to glycine, have been explored for their use in drug delivery systems. Their modifiable structure allows for the creation of nanoparticles that can encapsulate drugs, targeting their release in the body .

Industrial Chemical Processes

Compounds with the trifluoromethyl group are used in industrial chemical processes. For example, they can be intermediates in the production of acetic acid, which is a fundamental reagent in manufacturing various products .

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUBLDCIXRNHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977036
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid

CAS RN

61471-64-5
Record name 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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